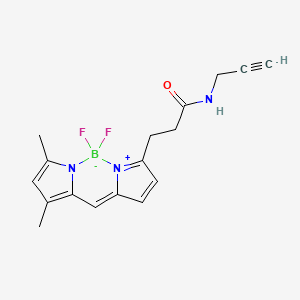

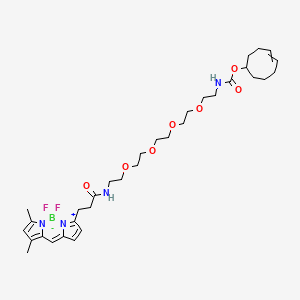

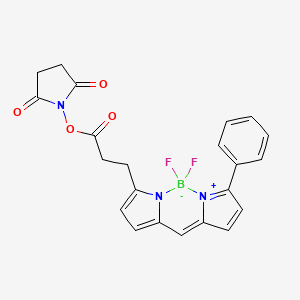

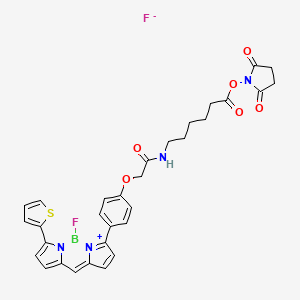

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and Cyclin C. CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene expression by linking transcriptional regulators to RNA polymerase II. BI-1347 has shown significant potential in both in vitro and in vivo experiments, particularly in cancer research .

Mechanism of Action

Target of Action

BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . These kinases are components of the Mediator complex, a multiprotein assembly that serves as a hub for diverse signaling pathways to regulate gene expression .

Mode of Action

BI-1347 interacts with CDK8 and CDK19, inhibiting their activity. This inhibition suppresses the phosphorylation of STAT1 S727 in NK cells . The compound’s interaction with its targets leads to changes in the transcriptional regulation of genes, impacting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by BI-1347 is the CDK8/CDK19-Mediator complex pathway. This complex plays a crucial role in the regulation of gene expression . Inhibition of CDK8/19 by BI-1347 escalates the native activities of Natural Killer cells (NK

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-1347 involves several key steps. One of the synthetic routes includes the reaction of 4-bromoisoquinoline with a specific compound in the presence of caesium carbonate. The reaction mixture is suspended in a mixture of 1,2-dimethoxyethane and water, and purged with argon .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

BI-1347 primarily undergoes substitution reactions during its synthesis. The compound’s stability and reactivity are influenced by its chemical structure, which allows it to interact selectively with CDK8 and Cyclin C .

Common Reagents and Conditions

Reagents: 4-bromoisoquinoline, caesium carbonate, 1,2-dimethoxyethane, water.

Conditions: Argon purging, specific temperature and pressure conditions to facilitate the reaction.

Major Products

The major product of the synthesis is BI-1347 itself, which is then purified and characterized for use in various applications .

Scientific Research Applications

BI-1347 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: BI-1347 has shown significant potential in inhibiting tumor growth in vivo, particularly in xenograft models. .

Immunotherapy: The compound has been used to explore the role of CDK8 in immune cell regulation, particularly in natural killer cells.

Gene Expression Studies: BI-1347 serves as a valuable tool for studying the Mediator complex and its role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

BI-1374: A structurally similar compound with much weaker potency compared to BI-1347.

Other CDK8 Inhibitors: Various other inhibitors target CDK8, but BI-1347 stands out due to its high potency and selectivity.

Uniqueness

BI-1347 is unique in its ability to selectively inhibit CDK8 with an IC50 of 1 nanomolar. Its good pharmacokinetic profile and efficacy in both in vitro and in vivo models make it a valuable tool for scientific research, particularly in cancer and immunotherapy studies .

Properties

IUPAC Name |

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUGQONDYDNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BI-1347?

A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].

Q2: What is the significance of BI-1347's selectivity for CDK8/19?

A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].

Q3: How does BI-1347 impact cancer cells?

A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].

Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?

A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].

Q5: Are there any insights into the optimal dosing schedule for BI-1347?

A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].

Q6: Beyond its use in cancer, are there other potential applications for BI-1347?

A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.

Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?

A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)